2-Ethoxy-4-nitropyridine

Übersicht

Beschreibung

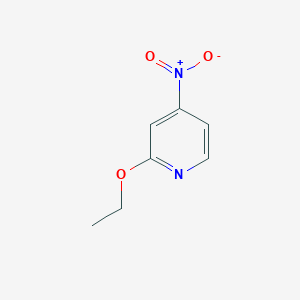

2-Ethoxy-4-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Nitropyridines, a class of compounds to which 2-ethoxy-4-nitropyridine belongs, are known to interact with various biological targets .

Mode of Action

Nitropyridines, in general, undergo reactions with N2O5 in an organic solvent to form the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to form 3-nitropyridine . The reaction mechanism involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position .

Biochemical Pathways

Nitropyridines have been synthesized from 3-nitropyridine, forming 5-nitropyridine-2-sulfonic acid in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Pharmacokinetics

The compound is a white to yellow solid and is stored at room temperature , which may suggest some degree of stability and potential for bioavailability.

Result of Action

Nitropyridine-based dichloropropene ether analogues have shown potent insecticidal activities against various lepidopteran pests .

Action Environment

The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

Biochemische Analyse

Biochemical Properties

2-Ethoxy-4-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction. Additionally, this compound can form complexes with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In certain cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, thereby influencing downstream biochemical pathways. For instance, the interaction of this compound with cytochrome P450 can lead to changes in the enzyme’s catalytic activity, affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These toxic effects are likely due to the compound’s interaction with metabolic enzymes and the subsequent production of reactive metabolites. It is essential to determine the appropriate dosage range for studying the compound’s effects in animal models to avoid potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biochemical effects, as the compound’s localization within cells can determine its interactions with target biomolecules. Studies have shown that this compound can accumulate in the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Biologische Aktivität

2-Ethoxy-4-nitropyridine is a chemical compound that falls under the category of nitropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 180.16 g/mol. The structure features an ethoxy group at the 2-position and a nitro group at the 4-position of the pyridine ring, which contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 180.16 g/mol |

| Functional Groups | Ethoxy, Nitro |

Mechanisms of Biological Activity

The biological activity of nitropyridines, including this compound, is often attributed to the nitro group, which can undergo bioreduction in biological systems. This process generates reactive intermediates that can interact with cellular components, influencing various biological pathways such as:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can produce toxic intermediates upon reduction that bind to DNA, leading to cell death. This mechanism is similar to that observed in other nitro-containing antibiotics like metronidazole .

- Antineoplastic Activity : Some studies indicate that nitropyridines may exhibit anticancer properties by interfering with cellular proliferation and survival pathways .

- Anti-inflammatory Effects : Nitro fatty acids derived from similar structures have shown potential in modulating inflammatory responses, suggesting that this compound might also possess anti-inflammatory capabilities .

Case Studies and Research Findings

- Antimicrobial Evaluation : In a study assessing various nitropyridines, this compound demonstrated significant antimicrobial activity against common pathogens. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .

- Cytotoxicity Assays : Research involving human cancer cell lines showed that this compound could inhibit cell growth effectively. The compound exhibited IC50 values in the low micromolar range, suggesting strong cytotoxic effects against specific cancer types .

- Mechanistic Studies : Detailed mechanistic studies revealed that the compound's action might involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This pathway is critical in mediating both antimicrobial and anticancer effects .

Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Biological Activity

2-Ethoxy-4-nitropyridine exhibits notable biological activities, making it a candidate for pharmaceutical development. The nitro group is known to undergo bioreduction, leading to reactive intermediates that can interact with cellular components, potentially influencing various biological pathways.

Enzyme Interactions

This compound has been studied for its interactions with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. The interaction can either inhibit or activate the enzyme, depending on the specific reaction conditions . Understanding these interactions is essential for elucidating its pharmacokinetics and therapeutic potential.

Synthesis of Pharmaceutical Compounds

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it can be utilized in the preparation of nitropyridine derivatives that possess enhanced biological activity or improved pharmacological properties .

Synthesis Pathways

The compound can be synthesized through various methods, including nucleophilic substitution reactions and other organic transformations. Its synthesis often involves the reaction of substituted pyridines with electrophiles under controlled conditions to yield desired derivatives .

Material Science

In material science, this compound is explored for its potential applications in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can tailor material characteristics for various applications, including sensors and catalysts .

Agricultural Chemistry

The compound has shown promise in agricultural chemistry as a precursor for developing insecticidal agents. Research indicates that nitropyridine derivatives exhibit potent insecticidal activities against various pests, which could lead to the formulation of effective pest control products .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Applications |

|---|---|---|

| This compound | Ethoxy at position 2, nitro at position 4 | Medicinal chemistry, insecticides |

| 2-Ethoxy-5-nitropyridine | Ethoxy at position 2, nitro at position 5 | Potential pharmaceutical intermediates |

| 2-Chloro-4-nitropyridine | Chloro at position 2, nitro at position 4 | Synthesis of chlorinated derivatives |

| 3-Methyl-4-nitropyridine N-oxide | Methyl at position 3, N-Oxide functionality | Biological activity studies |

Case Studies

-

Enzyme Interaction Study

A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that varying concentrations of the compound led to significant alterations in enzyme activity, highlighting its potential as a modulator in drug metabolism . -

Synthesis of Insecticides

Research focused on synthesizing new insecticidal compounds derived from this compound demonstrated its effectiveness against lepidopteran pests. The study provided insights into structure-activity relationships that could guide future pesticide development .

Eigenschaften

IUPAC Name |

2-ethoxy-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7-5-6(9(10)11)3-4-8-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLVTBQETPUDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704510 | |

| Record name | 2-Ethoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187732-70-2 | |

| Record name | 2-Ethoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.